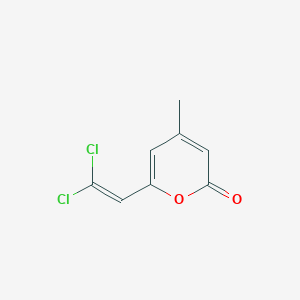
6-(2,2-Dichlorovinyl)-4-methylpyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2-Dichlorovinyl)-4-methylpyran-2-one is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dichlorovinyl)-4-methylpyran-2-one typically involves the reaction of 4-methylpyran-2-one with a dichlorovinyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2-Dichlorovinyl)-4-methylpyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichlorovinyl group to other functional groups.
Substitution: The dichlorovinyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-(2,2-Dichlorovinyl)-4-methylpyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 6-(2,2-Dichlorovinyl)-4-methylpyran-2-one involves its interaction with specific molecular targets. The dichlorovinyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key biomolecules is a critical aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichlorovinyl dimethyl phosphate: Known for its use as an insecticide.
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid: Another compound with a dichlorovinyl group, used in different applications.
Uniqueness
6-(2,2-Dichlorovinyl)-4-methylpyran-2-one is unique due to its pyranone ring structure combined with the dichlorovinyl group. This combination imparts distinct chemical reactivity and potential applications that are not observed in other similar compounds. Its unique structure makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64254-07-5 |
|---|---|
Formule moléculaire |
C8H6Cl2O2 |
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
6-(2,2-dichloroethenyl)-4-methylpyran-2-one |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-2-6(4-7(9)10)12-8(11)3-5/h2-4H,1H3 |
Clé InChI |
CUFQFWNJOPUEAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC(=C1)C=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


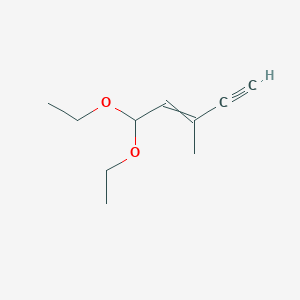
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)


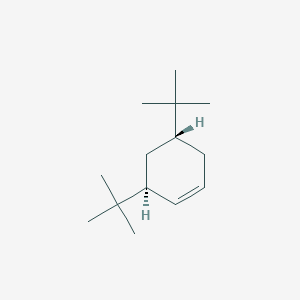
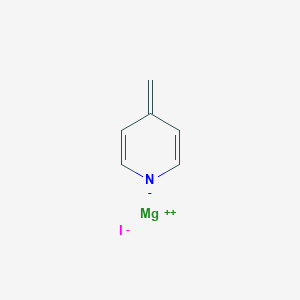
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
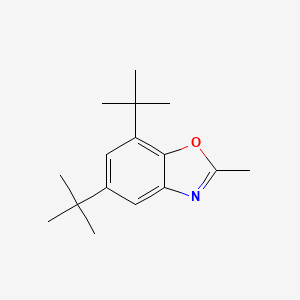
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)


